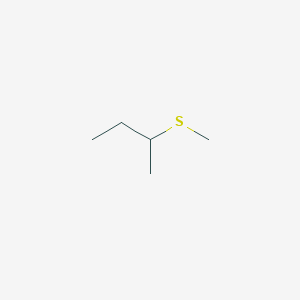

sec-Butyl Methyl sulfide

Overview

Description

sec-Butyl Methyl Sulfide, also known as 2-(Methylthio)butane, is an organic compound with the molecular formula C5H12S. It is a sulfide, characterized by a sulfur atom bonded to a sec-butyl group and a methyl group. This compound is known for its distinct, often unpleasant odor and is used in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: sec-Butyl Methyl Sulfide can be synthesized through several methods. One common approach involves the reaction of sec-butyl halides with sodium methylthiolate. The reaction typically proceeds under mild conditions, often in the presence of a solvent like ethanol or methanol. The general reaction is as follows:

sec-Butyl Halide+Sodium Methylthiolate→sec-Butyl Methyl Sulfide+Sodium Halide

Industrial Production Methods: On an industrial scale, this compound is produced using similar methods but optimized for large-scale production. This often involves continuous flow reactors and the use of catalysts to increase yield and efficiency. The reaction conditions are carefully controlled to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: sec-Butyl Methyl Sulfide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reduction reactions are less common but can be achieved using strong reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid or peracids.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium alkoxides or thiolates in polar solvents.

Major Products:

Oxidation: sec-Butyl Methyl Sulfoxide, sec-Butyl Methyl Sulfone.

Reduction: this compound (unchanged, as reduction is less common).

Substitution: Various alkyl or aryl sulfides depending on the nucleophile used.

Scientific Research Applications

sec-Butyl Methyl Sulfide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

Biology: Studied for its role in biological systems, including its interaction with enzymes and proteins.

Medicine: Investigated for potential therapeutic applications, although its use is limited due to its odor.

Mechanism of Action

The mechanism by which sec-Butyl Methyl Sulfide exerts its effects involves its interaction with various molecular targets. In oxidation reactions, the sulfur atom undergoes nucleophilic attack by oxidizing agents, leading to the formation of sulfoxides and sulfones. In biological systems, it can interact with thiol groups in proteins, potentially altering their function .

Comparison with Similar Compounds

Methyl Ethyl Sulfide: Similar structure but with an ethyl group instead of a sec-butyl group.

Dimethyl Sulfide: Contains two methyl groups bonded to sulfur.

Diethyl Sulfide: Contains two ethyl groups bonded to sulfur.

Uniqueness: sec-Butyl Methyl Sulfide is unique due to the presence of a sec-butyl group, which imparts different steric and electronic properties compared to its analogs. This can influence its reactivity and interactions in chemical and biological systems .

Biological Activity

sec-Butyl methyl sulfide (SBMS), with the chemical formula , is a sulfur-containing organic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of the biological activity of SBMS, including its antibacterial properties, mechanisms of action, and relevant case studies.

- Molecular Weight : 104.22 g/mol

- Boiling Point : 116–117 °C

- Density : 0.824 g/cm³

- Flash Point : 5 °C

These properties contribute to its behavior in biological systems and its interaction with various biological targets.

Antibacterial Activity

Research indicates that SBMS exhibits notable antibacterial activity, particularly against Gram-positive bacteria. The compound's mechanism appears to involve disruption of bacterial lipid biosynthesis, similar to other sulfur-containing compounds.

Minimum Inhibitory Concentration (MIC)

The effectiveness of SBMS can be quantified using the Minimum Inhibitory Concentration (MIC) method. The MIC values for SBMS against various bacterial strains are summarized in the following table:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Vancomycin-resistant Staphylococcus aureus | 4 |

| Vancomycin-intermediate Staphylococcus aureus | 2 |

| Mycobacterium tuberculosis | 16 |

These results demonstrate that SBMS has significant antibacterial potential, particularly against resistant strains of Staphylococcus aureus, which is a major concern in clinical settings.

The biological activity of SBMS is primarily attributed to its ability to interact with thiol groups in bacterial enzymes. This interaction can inhibit key metabolic pathways, particularly those involved in fatty acid synthesis. The compound's efficacy has been linked to its structural similarity to other bioactive disulfides, which have been shown to disrupt lipid biosynthesis by inhibiting enzymes such as FabH (β-ketoacyl-acyl carrier protein synthase III) .

Case Studies and Research Findings

-

Antibacterial Testing :

A study conducted on various sulfur-containing compounds, including SBMS, revealed that it effectively inhibited the growth of multiple bacterial strains. The study highlighted that the presence of nucleophilic sulfur species could negate the antibacterial effects of certain compounds, emphasizing the importance of the chemical environment in determining bioactivity . -

Cytotoxicity Studies :

In vitro cytotoxicity assays against carcinoma and adenocarcinoma cell lines indicated that while SBMS displayed some antibacterial properties, it also exhibited cytotoxic effects at higher concentrations. This dual activity suggests potential applications in cancer treatment alongside its antibacterial properties . -

Environmental Impact :

Research on the environmental persistence and degradation of SBMS indicates that it can undergo biotransformation in microbial systems, leading to less toxic metabolites. This aspect is crucial for assessing its safety and potential ecological impacts .

Properties

IUPAC Name |

2-methylsulfanylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12S/c1-4-5(2)6-3/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJRCRFQMYAJPPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40908490 | |

| Record name | 2-(Methylsulfanyl)butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40908490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10359-64-5 | |

| Record name | 2-(Methylthio)butane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10359-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butane, 2-(methylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010359645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Methylsulfanyl)butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40908490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylsulfanylbutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.